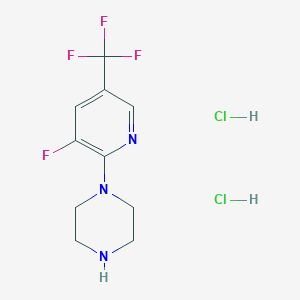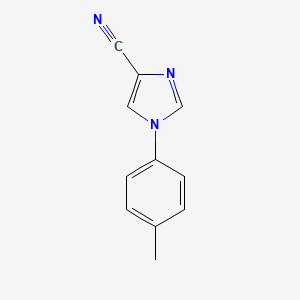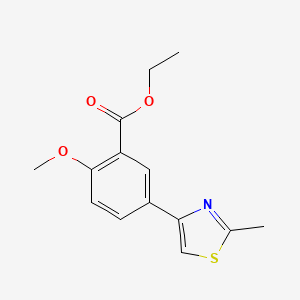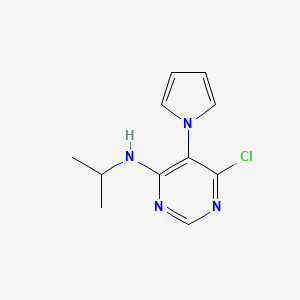![molecular formula C14H10BrN3O2 B11788303 2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)
2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromofenil)benzo[d]oxazol-5-carbohidrazida es un compuesto químico que pertenece a la clase de los derivados de benzoxazol. Este compuesto se caracteriza por la presencia de un grupo bromofenilo unido al anillo de benzoxazol, junto con un grupo funcional carbohidrazida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-(3-Bromofenil)benzo[d]oxazol-5-carbohidrazida típicamente implica los siguientes pasos:
Formación del Núcleo de Benzoxazol: El núcleo de benzoxazol se puede sintetizar mediante la ciclización de o-aminofenol con ácidos carboxílicos o sus derivados en condiciones ácidas o básicas.
Formación de Carbohidrazida: El grupo funcional carbohidrazida se puede introducir haciendo reaccionar el intermedio bromofenilbenzoxazol con hidrazina o sus derivados en condiciones controladas.
Métodos de Producción Industrial: La producción industrial de 2-(3-Bromofenil)benzo[d]oxazol-5-carbohidrazida puede implicar condiciones de reacción optimizadas, como el uso de catalizadores, solventes y control de temperatura, para mejorar el rendimiento y la pureza. El proceso también puede incluir pasos de purificación como recristalización o cromatografía.
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, lo que potencialmente altera su actividad biológica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, peróxido de hidrógeno y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Se pueden emplear nucleófilos como aminas, tioles y alcóxidos en condiciones apropiadas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la sustitución puede introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como un bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: La investigación se ha centrado en su potencial como agente terapéutico para diversas enfermedades, aprovechando sus actividades biológicas.
Industria: El compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(3-Bromofenil)benzo[d]oxazol-5-carbohidrazida implica su interacción con objetivos y vías moleculares específicos. Los grupos bromofenilo y carbohidrazida desempeñan un papel crucial en su actividad biológica. El compuesto puede inhibir enzimas, unirse a receptores o interferir con los procesos celulares, lo que lleva a los efectos observados. Se requieren estudios detallados para dilucidar los objetivos y vías moleculares exactos involucrados.
Compuestos Similares:
2-(3-Bromofenil)benzo[d]oxazol: Carece del grupo carbohidrazida pero comparte el núcleo bromofenilbenzoxazol.
Ácido 2-(3,5-Diclorofenil)benzo[d]oxazol-6-carboxílico: Contiene grupos diclorofenilo y ácido carboxílico en lugar de bromofenilo y carbohidrazida.
2-(3-Fluoro-4-hidroxifenil)-7-vinilbenzo[d]oxazol-5-ol: Presenta grupos fluoro e hidroxilo junto con un sustituyente vinílico.
Unicidad: 2-(3-Bromofenil)benzo[d]oxazol-5-carbohidrazida es único debido a la presencia de ambos grupos bromofenilo y carbohidrazida, que contribuyen a sus distintas propiedades químicas y biológicas.
Comparación Con Compuestos Similares
2-(3-Bromophenyl)benzo[d]oxazole: Lacks the carbohydrazide group but shares the bromophenylbenzoxazole core.
2-(3,5-Dichlorophenyl)benzo[d]oxazole-6-carboxylic acid: Contains dichlorophenyl and carboxylic acid groups instead of bromophenyl and carbohydrazide.
2-(3-Fluoro-4-hydroxyphenyl)-7-vinylbenzo[d]oxazol-5-ol: Features fluoro and hydroxy groups along with a vinyl substituent.
Uniqueness: 2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide is unique due to the presence of both the bromophenyl and carbohydrazide groups, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H10BrN3O2 |
|---|---|
Peso molecular |
332.15 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-1,3-benzoxazole-5-carbohydrazide |
InChI |
InChI=1S/C14H10BrN3O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(19)18-16)4-5-12(11)20-14/h1-7H,16H2,(H,18,19) |
Clave InChI |
YEGILZROBNNSQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)



![1,1,1,3,3,3-Hexafluoropropane-2,2-diol-1,8-diazo-bicyclo[5.4.0]undec-7-enesalt](/img/structure/B11788258.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide](/img/structure/B11788265.png)





![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)
![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)

